![molecular formula C18H13ClN6OS B2514320 N-(4-氯苯基)-2-[(3-吡啶-3-基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代]乙酰胺 CAS No. 868968-59-6](/img/structure/B2514320.png)
N-(4-氯苯基)-2-[(3-吡啶-3-基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves the use of heterocyclic compounds, specifically triazole compounds . Triazole compounds contain two carbon and three nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed through methods such as single crystal X-ray diffraction . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 . The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied extensively. For instance, the synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives involved the design, synthesis, and evaluation of their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .科学研究应用
合成和生物学评估
目标化合物属于一类杂环化合物,由于其多样的生物学特性而备受关注。这些化合物的合成涉及多个步骤,从市售前体开始,形成所需的杂环骨架。一项研究重点介绍了带有1,2,4-恶二唑环的乙酰胺的合成,表明了一种可能适用于创建具有潜在生物活性的官能化三唑并[4,3-a]吡啶衍生物的方法 (Karpina et al., 2019).
修饰以增强活性
已经探索了相关化合物的修饰以提高其生物功效。例如,用类似分子的烷基脲部分取代乙酰胺基团已显示出保留抗增殖活性并降低毒性,表明结构修饰可以显着影响这些化合物的治疗潜力 (Wang et al., 2015).
抗菌和抗真菌特性
另一个研究方向涉及探索这些化合物的抗菌和抗真菌特性。1,2,4-三唑的衍生物已被合成并评估了其体外抗菌、抗真菌和抗结核活性。这些研究表明,含有 1,2,4-三唑环系的化合物由于其广泛的生物活性,可能具有重要的药物应用 (MahyavanshiJyotindra et al., 2011).
潜在的治疗应用
对三唑并[4,3-a]吡啶衍生物和类似化合物的治疗应用的研究集中在它们作为抗癌剂、PI3K 抑制剂和低毒性剂的潜力。这些化合物中的修饰旨在增强它们对各种癌细胞系的生物功效,并可能作为具有减少副作用的有效抗癌剂 (Xiao-meng Wang et al., 2015).
作用机制
属性
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6OS/c19-13-3-5-14(6-4-13)21-16(26)11-27-17-8-7-15-22-23-18(25(15)24-17)12-2-1-9-20-10-12/h1-10H,11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKOLDATWUDZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。